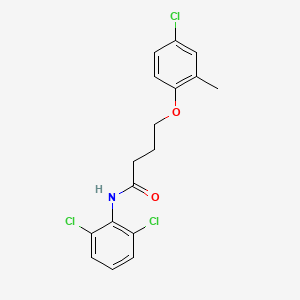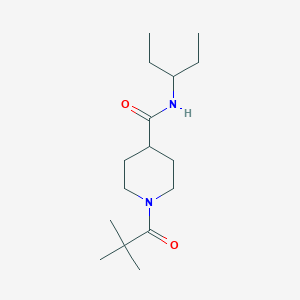
4-(4-chloro-2-methylphenoxy)-N-(2,6-dichlorophenyl)butanamide
説明
4-(4-chloro-2-methylphenoxy)-N-(2,6-dichlorophenyl)butanamide, also known as 'Bispyribac sodium', is a herbicide used in agriculture to control weeds. It belongs to the chemical group of pyrimidinyl benzoates.
作用機序
Bispyribac sodium works by inhibiting the enzyme acetolactate synthase (ALS) in plants. ALS is responsible for the biosynthesis of branched-chain amino acids, which are essential for plant growth. By inhibiting ALS, Bispyribac sodium disrupts the biosynthesis of these amino acids, leading to the death of the plant.
Biochemical and physiological effects:
Bispyribac sodium has been shown to have low toxicity to mammals and birds. It is rapidly metabolized and excreted from the body. However, it can be toxic to aquatic organisms and should be used with caution near water bodies.
実験室実験の利点と制限
Bispyribac sodium is widely used in laboratory experiments to study the effects of herbicides on plant growth and development. Its long residual effect and broad-spectrum activity make it a useful tool for researchers. However, it is important to note that the use of Bispyribac sodium in laboratory experiments should be done with caution, as it can have unintended effects on other organisms in the environment.
将来の方向性
There are several future directions for research on Bispyribac sodium. One area of interest is the development of new formulations that are more effective and environmentally friendly. Another area of interest is the study of the long-term effects of Bispyribac sodium on soil health and microbial communities. Additionally, there is a need for more research on the potential impact of Bispyribac sodium on non-target organisms, such as pollinators and other beneficial insects.
Conclusion:
Bispyribac sodium is a widely used herbicide that has been extensively studied for its herbicidal activity. Its mechanism of action involves the inhibition of the enzyme ALS in plants, leading to the death of the plant. Bispyribac sodium has low toxicity to mammals and birds but can be toxic to aquatic organisms. It is a useful tool for laboratory experiments, but caution should be taken when using it near water bodies. Future research directions include the development of new formulations, the study of long-term effects on soil health, and the potential impact on non-target organisms.
科学的研究の応用
Bispyribac sodium has been extensively studied for its herbicidal activity. It has been used to control weeds in rice fields, wheat fields, and other crops. Several studies have shown that Bispyribac sodium is effective against a wide range of weeds, including grasses and broadleaf weeds. It is also known to have a long residual effect, which makes it a preferred herbicide for farmers.
特性
IUPAC Name |
4-(4-chloro-2-methylphenoxy)-N-(2,6-dichlorophenyl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl3NO2/c1-11-10-12(18)7-8-15(11)23-9-3-6-16(22)21-17-13(19)4-2-5-14(17)20/h2,4-5,7-8,10H,3,6,9H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OINKVZREWPBFOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCCCC(=O)NC2=C(C=CC=C2Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(4-chlorophenyl)sulfonyl]-4-[(5-chloro-2-thienyl)sulfonyl]piperazine](/img/structure/B4716200.png)
![methyl N-({[(3-chloro-1-benzothien-2-yl)carbonyl]amino}carbonyl)serinate](/img/structure/B4716204.png)
![N-(2-(1,3-benzodioxol-5-yl)-1-{[(2-hydroxyethyl)amino]carbonyl}vinyl)-4-bromobenzamide](/img/structure/B4716211.png)
![isopropyl 5-(aminocarbonyl)-2-({[4-(2-ethoxyphenyl)-1-piperazinyl]acetyl}amino)-4-methyl-3-thiophenecarboxylate](/img/structure/B4716219.png)

![N-[4-(2-furyl)-2-pyrimidinyl]-3-(4-methoxyphenyl)-4,5-dihydro-5-isoxazolecarboxamide](/img/structure/B4716231.png)
![1-({[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)-3,5-dimethylpiperidine](/img/structure/B4716240.png)
![5-methyl-N-[1-methyl-5-(1-piperidinylcarbonyl)-1H-pyrazol-4-yl]-4,5,6,7-tetrahydro-1,2-benzisoxazole-3-carboxamide](/img/structure/B4716257.png)
![4-[(2-{[1-(5-chloro-2-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B4716260.png)
![1-(3,5-dimethylphenyl)-5-[(5-iodo-2-furyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4716290.png)
![N-(2-methoxy-5-methylphenyl)-3-methyl-4-[(methylsulfonyl)amino]benzamide](/img/structure/B4716294.png)
![N-methyl-3-{[(2-methylphenyl)acetyl]amino}benzamide](/img/structure/B4716306.png)
![N-[4-(3-{[1-(3-chloro-4-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)phenyl]acetamide](/img/structure/B4716309.png)
![2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-{5-[(4-methoxyphenoxy)methyl]-2-furyl}acrylamide](/img/structure/B4716314.png)